molecular formula C19H14ClN3O4 B5673464 N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5673464
M. Wt: 383.8 g/mol
InChI Key: CDSPMGLBYRCMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (synonyms: AGN-PC-0M2A0H, MolPort-003-571-741) is a pyridazinone-based acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a 4-chlorophenyl substituent on the pyridazinone core . The compound’s molecular formula is inferred as C₁₉H₁₄ClN₃O₄ (molecular weight ≈ 383.8 g/mol), derived from structural analogs (e.g., ).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-13-3-1-12(2-4-13)15-6-8-19(25)23(22-15)10-18(24)21-14-5-7-16-17(9-14)27-11-26-16/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPMGLBYRCMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridazinone-acetamide derivatives, where structural variations in substituents significantly influence physicochemical properties and synthetic accessibility. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Effects

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) logP Key Features Reference
Target Compound 4-chlorophenyl C₁₉H₁₄ClN₃O₄ ~383.8 N/A High electronegativity (Cl), moderate lipophilicity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-methylphenyl C₂₀H₁₇N₃O₄ 363.37 3.27 Increased lipophilicity (methyl group)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) 4-bromophenyl, methylthio-benzyl C₂₁H₂₀BrN₃O₃S ~522.4 N/A Bulkier substituents, lower synthetic yield (10%)
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) 4-iodophenyl, methylthio-benzyl C₂₁H₂₀IN₃O₃S ~569.3 N/A High molecular weight, moderate yield (46%)
  • Substituent Impact :
    • Electron-Withdrawing Groups (Cl, Br, I) : The target compound’s 4-chlorophenyl group enhances polarity compared to the methyl-substituted analog (). Halogens (Cl, Br, I) increase molecular weight and may improve binding interactions via halogen bonding .
    • Lipophilicity : The methyl group in ’s compound raises logP (3.27) compared to the chloro analog (estimated logP ~2.8–3.0), suggesting better membrane permeability for the methyl derivative .
    • Steric Effects : Bulkier substituents (e.g., methylthio-benzyl in 8a/8b) reduce synthetic yields (10–46%), likely due to steric hindrance during coupling reactions .

Research Implications and Limitations

While structural data and synthetic methods for analogs are well-documented (e.g., ), pharmacological profiles (e.g., target affinity, toxicity) for the target compound remain uncharacterized in the provided evidence. Further studies should prioritize:

  • Biological Screening: Evaluation against targets commonly associated with pyridazinones (e.g., phosphodiesterases, kinases).
  • SAR Analysis : Systematic exploration of substituent effects on activity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.